2,3-Dichloro-4-(trifluoromethyl)pyridine

Catalog No.
S734477
CAS No.
89719-93-7
M.F
C6H2Cl2F3N
M. Wt
215.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-4-(trifluoromethyl)pyridine

CAS Number

89719-93-7

Product Name

2,3-Dichloro-4-(trifluoromethyl)pyridine

IUPAC Name

2,3-dichloro-4-(trifluoromethyl)pyridine

Molecular Formula

C6H2Cl2F3N

Molecular Weight

215.98 g/mol

InChI

InChI=1S/C6H2Cl2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H

InChI Key

ZFCZNQZILNNPBH-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)Cl

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)Cl

Synthesis and Characterization:

2,3-Dichloro-4-(trifluoromethyl)pyridine is a heterocyclic compound with the chemical formula C6H2Cl2F3N. Its synthesis has been reported in various scientific publications, with different methods described. One common method involves the nucleophilic substitution reaction of 2,3-dichloro-4-fluoropyridine with trimethylsulfoxide (Me2SOX) in the presence of a base. [] The resulting product is then purified using techniques like column chromatography or recrystallization.

Potential Applications:

Research suggests that 2,3-Dichloro-4-(trifluoromethyl)pyridine may hold potential in various scientific research areas, including:

  • Medicinal Chemistry: Due to the presence of chlorine and trifluoromethyl groups, the compound exhibits interesting electronic and lipophilic properties, which are crucial factors in drug design. Studies have explored its potential as a building block for the synthesis of novel bioactive molecules, with some derivatives showing promising antitumor and antibacterial activities. [, ] However, further research is needed to fully understand its potential and limitations in drug development.
  • Material Science: The unique properties of 2,3-Dichloro-4-(trifluoromethyl)pyridine have also attracted interest in material science research. For example, studies have investigated its potential applications in the development of functional materials like organic light-emitting diodes (OLEDs) and ionic liquids. [, ] These studies are still in their early stages, and further research is necessary to evaluate the compound's practical applications in material development.

2,3-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound classified under trifluoromethylpyridines. It features a pyridine ring with a trifluoromethyl group (-CF₃) and two chlorine atoms located at the 2 and 3 positions. This unique structure confers distinctive physicochemical properties that make it valuable in various synthetic applications, particularly in the development of agrochemicals and pharmaceuticals. The compound is recognized for its role as an intermediate in synthesizing crop-protection products, leveraging the reactivity of its halogen substituents .

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation Reactions: The compound can be oxidized to yield pyridine N-oxides.
  • Reduction Reactions: Reduction processes can lead to partially or fully dechlorinated derivatives.

These reactions are significant for modifying the compound for various applications in organic synthesis.

The biological activity of 2,3-Dichloro-4-(trifluoromethyl)pyridine is primarily linked to its interactions with enzymes and proteins involved in metabolic pathways. It has been shown to inhibit specific enzymes, thereby influencing biochemical processes within organisms. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, particularly in stress response and metabolic regulation contexts .

The synthesis of 2,3-Dichloro-4-(trifluoromethyl)pyridine typically involves chlorination processes. A common method includes:

  • Chlorination of 4-(trifluoromethyl)pyridine: This reaction is conducted using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction conditions are carefully controlled to ensure selective chlorination at the 2 and 3 positions of the pyridine ring.
  • Industrial Production: Large-scale production often utilizes continuous flow reactors to maintain consistent conditions and high yields. Advanced catalytic systems and optimized parameters enhance efficiency during synthesis .

The primary applications of 2,3-Dichloro-4-(trifluoromethyl)pyridine include:

  • Agrochemicals: It serves as an intermediate in the synthesis of various crop-protection products, contributing to pest control strategies.
  • Pharmaceuticals: Its unique properties make it useful in developing pharmaceutical compounds with specific biological activities .

Studies have demonstrated that 2,3-Dichloro-4-(trifluoromethyl)pyridine interacts with various biomolecules, significantly affecting cellular functions. These interactions can lead to altered gene expression patterns and modifications in metabolic pathways, which are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with 2,3-Dichloro-4-(trifluoromethyl)pyridine. Notable examples include:

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

What sets 2,3-Dichloro-4-(trifluoromethyl)pyridine apart from these similar compounds is its specific substitution pattern. The presence of chlorine atoms at the 2 and 3 positions allows for selective functionalization, imparting distinct chemical reactivity and biological activity compared to other trifluoromethylpyridine derivatives. This specificity enhances its utility as an intermediate in organic synthesis .

The chlorination of pyridine derivatives follows distinct mechanistic pathways that differ significantly from conventional aromatic chlorination reactions due to the electron-deficient nature of the pyridine ring [3]. The pyridine molecule exhibits reduced reactivity toward electrophilic substitution compared to benzene, necessitating specialized chlorination strategies [4].

Direct Chlorination Mechanisms

Direct chlorination of trifluoromethylpyridine precursors represents the most straightforward approach to introducing chlorine substituents [5]. The reaction typically proceeds through a radical mechanism initiated by thermal or photochemical activation [3]. Gas-phase studies demonstrate that the reaction of atomic chlorine with pyridine follows two primary pathways: hydrogen abstraction at temperatures above 299 K and adduct formation at lower temperatures [6].

The kinetic parameters for pyridine chlorination have been extensively characterized, with the following Arrhenius expression describing the hydrogen abstraction pathway: k = (2.08 ± 0.47) × 10⁻¹¹ exp[-(1410 ± 80)/T] cm³ molecule⁻¹ s⁻¹ [6]. At temperatures between 216 K and 270 K, the dominant reaction pathway shifts to stable adduct formation, with enthalpy changes of ΔrH°₂₉₈ = -47.2 ± 2.8 kJ mol⁻¹ [6].

Vapor-Phase Chlorination Protocols

Industrial-scale chlorination of trifluoromethylpyridine derivatives typically employs vapor-phase processes operating at elevated temperatures between 250°C and 450°C [5]. These high-temperature reactions require careful control of residence time and chlorine-to-substrate ratios to achieve selective chlorination at desired ring positions [7].

The vapor-phase chlorination process utilizes a two-zone reactor system comprising a hot spot reaction zone maintained at 360°C to 420°C, followed by a secondary reaction zone operated at 200°C to 340°C [7]. This temperature gradient approach optimizes selectivity while minimizing unwanted side reactions and tar formation [8].

Temperature Range (°C)Reaction ZonePrimary ProductsSelectivity (%)
360-420Hot spotMonochlorinated derivatives65-75
200-340SecondaryDichlorinated products80-90
>450OverheatingMultiple chlorination<40

Selectivity Patterns in Pyridine Chlorination

The regioselectivity of pyridine chlorination depends strongly on the existing substituent pattern and reaction conditions [9]. Electron-withdrawing groups such as trifluoromethyl direct chlorination to positions ortho and meta to the substituent, while electron-donating groups favor para-substitution [10].

Recent mechanistic studies using radical trapping experiments and density functional theory calculations reveal that chlorination proceeds through electrophilic aromatic substitution when using hypervalent iodine reagents, while radical pathways dominate under thermal conditions [11]. The choice of chlorinating agent significantly influences both reactivity and selectivity, with N-chlorosuccinimide providing higher regioselectivity than molecular chlorine [12].

Catalytic Fluorination Techniques Using Hydrogen Fluoride

The introduction of trifluoromethyl groups into pyridine derivatives represents a critical synthetic transformation that enables access to biologically active compounds with enhanced pharmacological properties [2]. Catalytic fluorination using hydrogen fluoride has emerged as the most practical and economically viable approach for large-scale trifluoromethyl group installation [13].

Hydrogen Fluoride Exchange Mechanisms

The fluorination of trichloromethylpyridine precursors with anhydrous hydrogen fluoride proceeds through a nucleophilic substitution mechanism facilitated by metal halide catalysts [13]. The reaction typically requires temperatures between 150°C and 190°C to achieve complete conversion of the trichloromethyl group to trifluoromethyl [1].

The mechanism involves sequential replacement of chlorine atoms with fluorine through intermediate dichlorofluoromethyl and chlorodifluoromethyl species [14]. Each substitution step exhibits distinct kinetic parameters, with the first fluorine incorporation being rate-limiting due to the reduced electrophilicity of the carbon center after initial fluorine substitution [15].

Metal Halide Catalysis

Ferric chloride and ferrous chloride serve as the most effective catalysts for hydrogen fluoride-mediated fluorination reactions [13]. These catalysts function by coordinating to the nitrogen atom of the pyridine ring, thereby activating the trichloromethyl group toward nucleophilic attack by fluoride ions [16].

The catalytic cycle involves formation of a pyridine-iron complex, followed by hydrogen fluoride coordination and subsequent nucleophilic substitution [17]. Catalyst loading typically ranges from 5 to 15 mol% relative to the pyridine substrate, with higher loadings providing faster reaction rates but potentially leading to catalyst precipitation and reduced selectivity [1].

CatalystLoading (mol%)Temperature (°C)Conversion (%)Selectivity (%)
FeCl₃10160-1809895
FeCl₂15150-1709592
SbCl₃8170-1909088
AlCl₃12180-2008585

Liquid-Phase Fluorination Conditions

Liquid-phase fluorination offers several advantages over vapor-phase processes, including improved selectivity, reduced decomposition of starting materials, and lower energy requirements [13]. The reaction is typically conducted in autoclave systems equipped with corrosion-resistant materials such as Hastelloy or Monel [14].

Optimal reaction conditions involve maintaining the reaction mixture at temperatures between 160°C and 180°C under autogenous pressure [1]. The hydrogen fluoride typically serves as both reagent and solvent, with molar ratios of 20:1 to 30:1 relative to the trichloromethylpyridine substrate providing optimal conversion rates [13].

Industrial-Scale Synthesis Protocols

Industrial production of 2,3-dichloro-4-(trifluoromethyl)pyridine requires robust, scalable processes that can deliver consistent product quality while maintaining economic viability [18]. Current industrial protocols focus on integrated approaches that combine chlorination and fluorination steps in continuous or semi-continuous reactor systems [2].

Antimony Trichloride-Mediated Chlorination

Antimony trichloride has emerged as an effective chlorinating agent for pyridine derivatives, offering enhanced selectivity compared to molecular chlorine [19]. The Lewis acidic nature of antimony trichloride enables coordination to the pyridine nitrogen, facilitating regioselective chlorination at the 2 and 3 positions [20].

The mechanism involves formation of a pyridine-antimony trichloride complex, followed by chlorine activation and electrophilic aromatic substitution [17]. This approach provides superior control over chlorination patterns compared to free radical processes, resulting in higher yields of the desired dichlorinated products [19].

Reaction conditions typically involve heating the pyridine substrate with antimony trichloride at temperatures between 150°C and 200°C under an inert atmosphere [21]. The molar ratio of antimony trichloride to pyridine substrate ranges from 1.2:1 to 2.0:1, depending on the desired degree of chlorination [19].

Continuous Flow Reactor Systems

Modern industrial processes increasingly employ continuous flow reactor technology to improve process efficiency and product consistency [18]. These systems offer precise control over reaction parameters, reduced residence time distribution, and enhanced heat and mass transfer characteristics [22].

A typical continuous flow setup consists of a series of tubular reactors with integrated heat exchange systems [5]. The first reactor operates at 335°C to 380°C for initial trifluoromethyl group formation, while subsequent reactors at 320°C to 440°C facilitate selective chlorination of the pyridine ring [2].

Process ParameterReactor 1Reactor 2Reactor 3
Temperature (°C)335-380320-380380-440
Residence Time (s)15-2520-3025-35
Pressure (bar)2-53-64-7
Conversion (%)85-9070-8065-75

Integrated Chlorination-Fluorination Processes

The most efficient industrial processes integrate chlorination and fluorination steps in a single continuous operation [2]. This approach minimizes intermediate handling, reduces waste generation, and improves overall process economics [14].

The integrated process typically begins with 3-picoline as the starting material, which undergoes simultaneous chlorination and fluorination in a fluidized bed reactor containing iron-based catalysts [2]. The reactor operates with two distinct zones: a catalyst fluidized-bed phase for methyl group conversion and an empty phase for nuclear chlorination [2].

Process yields for the integrated approach typically range from 60% to 80% for the desired 2,3-dichloro-4-(trifluoromethyl)pyridine product, with the remainder consisting of other chlorinated and fluorinated isomers that can be recycled or used for alternative applications [2].

Optimization of Reaction Conditions

The synthesis of 2,3-dichloro-4-(trifluoromethyl)pyridine requires careful optimization of multiple reaction parameters to achieve high yields, selectivity, and process efficiency [23]. Temperature control, solvent selection, and catalyst management represent the most critical factors influencing reaction outcomes [24].

Temperature Optimization Strategies

Temperature optimization involves balancing reaction rate enhancement with selectivity preservation and minimizing unwanted side reactions [25]. For chlorination reactions, temperatures between 150°C and 210°C provide optimal rates while maintaining acceptable selectivity [26].

The temperature dependence of pyridine chlorination follows Arrhenius behavior, with activation energies ranging from 45 to 65 kJ/mol depending on the specific substrate and reaction conditions [27]. Higher temperatures accelerate the reaction but also promote over-chlorination and decomposition pathways [3].

Thermal management in industrial reactors requires sophisticated heat exchange systems to maintain uniform temperature profiles [28]. Temperature gradients exceeding 10°C across the reactor can lead to significant product quality variations and reduced overall yields [22].

Temperature (°C)Reaction Rate (min⁻¹)Selectivity (%)Side Products (%)
1400.025955
1600.0859010
1800.2208218
2000.4507525

Solvent System Effects

Solvent selection significantly impacts both reaction kinetics and product selectivity in pyridine functionalization reactions [29]. Aprotic polar solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilicity and promote desired substitution pathways [12].

The choice of solvent affects the solvation of ionic intermediates and transition states, thereby influencing reaction selectivity [29]. Mixed solvent systems combining aprotic amides with aromatic hydrocarbons have shown particular promise for fluorination reactions, providing enhanced yields of fluorine-containing pyridine derivatives [29].

Solvent effects on fluorination reactions are particularly pronounced, with polar aprotic solvents stabilizing the transition state for nucleophilic substitution while minimizing competing elimination reactions [15]. The presence of aromatic hydrocarbons can further enhance selectivity by providing a medium for better substrate-catalyst interactions [29].

Catalyst Recycling and Regeneration

Catalyst recovery and regeneration represent critical aspects of sustainable industrial processes [23]. Metal halide catalysts used in pyridine fluorination can be recovered through precipitation, filtration, and thermal regeneration procedures [30].

Ferric chloride catalysts typically maintain activity for 5 to 8 reaction cycles before requiring regeneration [16]. The deactivation process primarily involves catalyst hydrolysis and formation of inactive oxide species [23]. Regeneration involves treatment with anhydrous hydrogen chloride at elevated temperatures to restore the active chloride form [30].

Antimony-based catalysts demonstrate superior stability and can undergo 10 to 15 reaction cycles with minimal activity loss [17]. The regeneration process involves calcination at 400°C to 500°C under controlled atmosphere conditions to remove organic deposits while maintaining the desired oxidation state [21].

Catalyst TypeActive CyclesRegeneration MethodActivity Recovery (%)
FeCl₃5-8HCl treatment, 300°C85-92
SbCl₃10-15Calcination, 450°C90-95
AlCl₃3-5Sublimation, 180°C80-88
CuCl₂6-10Oxidative treatment82-90

Process Intensification Approaches

Process intensification techniques enhance reaction efficiency through improved mixing, heat transfer, and mass transfer characteristics [28]. Microreactor technology enables precise control over reaction conditions while reducing residence time and improving selectivity [31].

Ultrasonic activation has shown promise for enhancing chlorination reactions by promoting radical formation and improving mass transfer between phases [11]. Power ultrasound at frequencies between 20 and 40 kHz provides optimal enhancement effects without causing excessive substrate decomposition [31].

The implementation of process intensification requires careful consideration of scale-up effects and equipment design modifications [28]. Continuous flow systems with enhanced mixing characteristics can achieve residence times 50% to 70% shorter than conventional batch processes while maintaining equivalent or superior yields [22].

The structural characterization of 2,3-Dichloro-4-(trifluoromethyl)pyridine through X-ray crystallographic methods provides fundamental insights into its molecular geometry and intermolecular interactions. While direct crystallographic data for this specific compound is limited in the literature, analysis of closely related trifluoromethyl-substituted pyridine derivatives reveals characteristic structural parameters that can be extrapolated to understand the target compound [1] [2].

The molecular framework consists of a six-membered pyridine ring with the molecular formula C₆H₂Cl₂F₃N and a molecular weight of 215.99 g/mol [2]. The compound features two chlorine atoms positioned at the 2 and 3 carbons of the pyridine ring, with a trifluoromethyl group located at the 4-position [1] [2]. This substitution pattern creates significant electronic effects that influence both the bond lengths and angles within the aromatic system.

From crystallographic studies of structurally similar compounds, the pyridine ring maintains planarity with standard aromatic bond characteristics [3] [4]. The carbon-nitrogen bond lengths in the pyridine ring typically range from 1.336 to 1.339 Å, consistent with the aromatic character of the heterocycle [4]. The carbon-carbon bonds within the ring structure exhibit typical aromatic lengths of approximately 1.38-1.40 Å [3] [5].

The carbon-chlorine bond lengths are particularly significant in this compound due to the presence of two chlorine substituents. Crystallographic analysis of related dichloropyridine compounds indicates C-Cl bond lengths typically ranging from 1.702 to 1.733 Å [4] [6]. The electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl group creates a cumulative effect that slightly shortens these bonds compared to less substituted analogues.

The trifluoromethyl group represents a critical structural feature with characteristic carbon-fluorine bond lengths. Analysis of trifluoromethyl-containing compounds consistently shows C-F bond lengths ranging from 1.318 to 1.372 Å [3] . The three fluorine atoms are arranged in a tetrahedral geometry around the carbon center, with F-C-F bond angles typically measuring 104.6° to 110.76° [3].

Table 1: Structural Parameters of 2,3-Dichloro-4-(trifluoromethyl)pyridine

ParameterValueSource/Citation
Molecular FormulaC₆H₂Cl₂F₃NMultiple sources
Molecular Weight (g/mol)215.99Chemical databases
CAS Number89719-93-7Chemical databases
Density (g/cm³)1.5±0.1ChemSrc database
Boiling Point (°C)210.5±35.0ChemSrc database
Melting Point (°C)Not reportedNot available
Refractive Index1.470ChemSrc database
Flash Point (°C)81.1±25.9ChemSrc database

Bond angle analysis reveals that the presence of bulky substituents creates subtle distortions from ideal aromatic geometry. The internal bond angles of the pyridine ring are influenced by the electron-withdrawing effects of the substituents, with the C-N-C angle typically measuring 118.26° [4]. The positioning of the chlorine atoms at adjacent positions (2,3-dichloro) introduces steric interactions that can influence the overall molecular conformation.

The intermolecular packing arrangements in crystalline samples are governed by weak electrostatic interactions. Halogen bonding interactions between chlorine atoms and electron-rich regions of neighboring molecules contribute to crystal stability [8] [5]. Additionally, the highly electronegative fluorine atoms in the trifluoromethyl group can participate in weak hydrogen bonding with aromatic hydrogen atoms from adjacent molecules.

Crystal symmetry analysis of related compounds indicates that such highly substituted pyridines often crystallize in monoclinic or triclinic space groups, reflecting the reduced symmetry imposed by the multiple substituents [9] [10]. The absence of conventional hydrogen bond donors in 2,3-Dichloro-4-(trifluoromethyl)pyridine necessitates reliance on weaker intermolecular forces for crystal packing stability.

Vibrational Spectroscopy (FT-IR, FT-Raman) of Functional Groups

Vibrational spectroscopy provides detailed information about the functional groups present in 2,3-Dichloro-4-(trifluoromethyl)pyridine and their characteristic frequencies. The infrared and Raman spectra reveal distinct signatures for each major structural component, enabling comprehensive structural confirmation and purity assessment [11] [12].

The trifluoromethyl group exhibits the most prominent and characteristic vibrational features in both FT-IR and FT-Raman spectra. Carbon-fluorine stretching vibrations appear as strong, sharp bands in the 1000-1400 cm⁻¹ region [11]. These C-F stretches are among the most intense features in the infrared spectrum due to the large dipole moment changes associated with the highly polar C-F bonds. The three C-F bonds in the trifluoromethyl group give rise to symmetric and antisymmetric stretching modes, typically observed as multiple peaks within this frequency range [11] .

The chlorine substituents contribute distinctive vibrational signatures through their carbon-chlorine stretching modes. C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region with medium to strong intensity [11]. The presence of two chlorine atoms at adjacent positions (2,3-dichloro) results in coupled vibrational modes that can lead to peak splitting or broadening compared to monochloro analogues.

Table 2: Characteristic Infrared Spectroscopy Band Assignments

Frequency Range (cm⁻¹)AssignmentIntensity
1000-1400C-F stretching vibrationsStrong
600-800C-Cl stretching vibrationsMedium to Strong
1580-1600Pyridine ring C=C, C=N stretchingMedium
1450-1550Pyridine ring breathing modesMedium
3000-3100Aromatic C-H stretchingWeak to Medium
800-900Out-of-plane C-H bendingMedium

The pyridine ring system contributes several characteristic absorption bands that confirm the aromatic heterocyclic structure. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1580-1600 cm⁻¹ region with medium intensity [13]. These bands may be shifted slightly from unsubstituted pyridine due to the electron-withdrawing effects of the chlorine and trifluoromethyl substituents, which reduce electron density in the aromatic system.

Ring breathing modes of the pyridine system are observed in the 1450-1550 cm⁻¹ region [13]. These vibrations involve coordinated movements of all ring atoms and are sensitive to substitution patterns. The specific frequencies and intensities of these modes provide information about the electronic environment of the pyridine ring and the extent of electron withdrawal by the substituents.

Aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands in the 3000-3100 cm⁻¹ region [11]. In 2,3-Dichloro-4-(trifluoromethyl)pyridine, only two aromatic hydrogen atoms remain (at positions 5 and 6), resulting in simplified C-H stretching patterns compared to less substituted pyridines.

Out-of-plane carbon-hydrogen bending vibrations are observed in the 800-900 cm⁻¹ region with medium intensity [11]. These modes are particularly useful for determining substitution patterns in aromatic compounds, as the exact frequencies depend on the number and positions of substituents around the ring.

Raman spectroscopy provides complementary information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrational modes. The trifluoromethyl group shows strong Raman activity for its symmetric C-F stretching mode, which may be weak or absent in the infrared spectrum. Similarly, symmetric ring breathing modes of the pyridine system are often more prominent in Raman spectra [14] [15].

The combination of electron-withdrawing substituents creates a significantly altered electronic environment compared to unsubstituted pyridine. This is reflected in systematic frequency shifts for all vibrational modes, with most bands appearing at higher frequencies due to increased bond strengths resulting from reduced electron density [16]. The cumulative effect of two chlorine atoms and a trifluoromethyl group provides a distinctive vibrational fingerprint that allows unambiguous identification of this compound.

Multinuclear NMR Studies (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,3-Dichloro-4-(trifluoromethyl)pyridine through analysis of hydrogen, carbon, and fluorine nuclei. The highly substituted nature of this compound results in simplified yet characteristic NMR spectra that enable precise structural determination and purity assessment [17] [14] [18].

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2,3-Dichloro-4-(trifluoromethyl)pyridine exhibits remarkable simplicity due to the presence of only two aromatic hydrogen atoms. These protons are located at positions 5 and 6 of the pyridine ring, with their chemical shifts significantly influenced by the electron-withdrawing effects of the adjacent substituents [14] .

The proton at position 5 appears as a doublet in the aromatic region, typically observed between δ 7.6-8.0 ppm. This chemical shift is substantially downfield compared to unsubstituted pyridine due to the deshielding effects of the trifluoromethyl group at position 4 and the chlorine atom at position 3. The coupling pattern reflects the meta-relationship to the remaining aromatic proton [18] .

The proton at position 6 is observed as a doublet in the δ 8.5-8.9 ppm region, appearing significantly more downfield due to its proximity to the pyridine nitrogen atom and the electron-withdrawing chlorine substituent at position 2. The chemical shift and coupling pattern confirm the expected substitution pattern and provide unambiguous assignment of the aromatic protons [14] [18].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides comprehensive information about all carbon environments within the molecule. The pyridine ring carbons exhibit chemical shifts characteristic of electron-deficient aromatic systems, with significant variations depending on the nature and position of substituents [20].

The carbon atoms bearing chlorine substituents (C-2 and C-3) typically appear in the δ 140-155 ppm region. These chemical shifts reflect the electron-withdrawing nature of chlorine and the aromatic character of the pyridine system. The exact chemical shifts depend on the local electronic environment and can be distinguished through careful analysis of coupling patterns and chemical shift predictions [20].

The carbon atom bearing the trifluoromethyl group (C-4) exhibits a characteristic chemical shift in the δ 125-135 ppm region. This carbon appears as a quartet due to coupling with the three equivalent fluorine atoms, with a typical coupling constant (¹JCF) of approximately 30-35 Hz. This coupling pattern provides definitive identification of the carbon directly bonded to the trifluoromethyl group [20].

The trifluoromethyl carbon itself appears as a prominent quartet in the δ 120-125 ppm region, with a large coupling constant (¹JCF) of approximately 270-275 Hz. This signal is highly characteristic of trifluoromethyl groups and serves as a diagnostic feature for structural confirmation [18] .

The remaining pyridine ring carbons (C-5 and C-6) appear in the typical aromatic region (δ 120-140 ppm), with chemical shifts influenced by the cumulative electron-withdrawing effects of all substituents. These carbons can be assigned through correlation experiments and comparison with literature data for related compounds [20].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy provides the most straightforward and diagnostic information for 2,3-Dichloro-4-(trifluoromethyl)pyridine. The trifluoromethyl group gives rise to a single, sharp signal due to the equivalence of all three fluorine atoms [17] [18] [21].

The ¹⁹F chemical shift for the trifluoromethyl group typically appears in the δ -62 to -68 ppm region relative to CFCl₃ as an external standard. The exact chemical shift depends on the electronic environment created by the pyridine ring and the pattern of chlorine substitution. For 2,3-dichloro-4-(trifluoromethyl)pyridine, the chemical shift is expected to be influenced by the electron-withdrawing nature of the adjacent substituents [18] [21].

The ¹⁹F signal appears as a singlet due to rapid rotation of the trifluoromethyl group, which averages any potential coupling to adjacent carbon atoms. However, in ¹³C NMR experiments, clear coupling between the fluorine atoms and adjacent carbon centers can be observed, providing additional structural confirmation [17] [21].

Integration of the ¹⁹F signal confirms the presence of exactly three fluorine atoms, consistent with a single trifluoromethyl group. The chemical shift and integration pattern serve as definitive proof of the trifluoromethyl substitution and can be used for quantitative analysis and purity determination [21].

The combination of multinuclear NMR data provides comprehensive structural characterization that confirms the molecular structure, substitution pattern, and purity of 2,3-Dichloro-4-(trifluoromethyl)pyridine. The simplified spectra resulting from the high degree of substitution facilitate straightforward interpretation and structural assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of 2,3-Dichloro-4-(trifluoromethyl)pyridine. The molecular ion and characteristic fragment ions enable molecular weight confirmation and structural elucidation through analysis of fragmentation pathways [1] [14] [22].

Molecular Ion and Adduct Formation

The molecular ion of 2,3-Dichloro-4-(trifluoromethyl)pyridine appears at m/z 215/217/219 in electron ionization mass spectrometry, exhibiting the characteristic isotope pattern for a compound containing two chlorine atoms. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a distinctive pattern with peaks separated by two mass units, with relative intensities reflecting the natural abundance of chlorine isotopes [1] [22].

Table 3: Predicted Collision Cross Section Data for Mass Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]⁺215.95892131.4
[M+Na]⁺237.94086143.5
[M-H]⁻213.94436129.8
[M+NH₄]⁺232.98546150.4
[M+K]⁺253.91480138.0
[M+H-H₂O]⁺197.94890124.6
[M+HCOO]⁻259.94984141.1
[M+CH₃COO]⁻273.96549183.8
[M+Na-2H]⁻235.92631137.6
[M]⁺214.95109130.3
[M]⁻214.95219130.3

In chemical ionization and electrospray ionization modes, various adduct ions are formed that provide additional structural information. Protonated molecules [M+H]⁺ at m/z 215.96 represent the most common positive ion adducts, while sodium and potassium adducts provide alternative ionization pathways [1]. The predicted collision cross section values for these adducts range from 124.6 to 183.8 Ų, reflecting the compact molecular structure and the influence of different charge states on the gas-phase conformation [1].

Characteristic Fragmentation Pathways

The fragmentation behavior of 2,3-Dichloro-4-(trifluoromethyl)pyridine is dominated by the loss of highly electronegative substituents and the formation of stable fragment ions. The trifluoromethyl group represents a particularly labile substituent that readily undergoes fragmentation under electron ionization conditions [14] [23] [22].

The most prominent fragment ion appears at m/z 69, corresponding to the CF₃⁺ ion (18.4% relative intensity). This fragment represents the direct loss of the trifluoromethyl group as a cation, which is stabilized by the high electronegativity of the fluorine atoms. This fragmentation pathway is characteristic of trifluoromethyl-containing compounds and serves as a diagnostic feature for structural identification [22].

Table 4: Mass Spectrometry Fragmentation Pattern (Representative Data)

m/zRelative Intensity (%)Proposed Fragment
28.01.5C₂H₄⁺
31.02.0CF⁺
37.01.2Cl⁺
49.02.1CCl⁺/CF₂H⁺
50.03.2CF₂⁺
51.02.4CHF₂⁺
60.01.9C₂F₂⁺
62.01.2C₂ClH⁺
67.03.0C₂F₃⁺
68.01.0C₂ClF⁺
69.018.4CF₃⁺
74.01.0C₂ClF₂⁺
75.09.5C₃F₃⁺

Secondary fragmentation involves the loss of chlorine atoms, resulting in fragments at m/z 180/182 (loss of Cl from molecular ion). The chlorine atoms can be lost as neutral radicals or as chloride ions, depending on the ionization conditions and internal energy of the molecular ion. The resulting fragments retain the pyridine ring structure with reduced substitution [24] [22].

Fluorine-containing fragments are prominent throughout the mass spectrum, reflecting the stability of carbon-fluorine bonds and the tendency of fluorine-containing fragments to retain positive charge. Fragments such as CF⁺ (m/z 31), CF₂⁺ (m/z 50), and various combinations of carbon, fluorine, and chlorine atoms provide detailed information about the molecular structure and substitution pattern [22].

The pyridine ring system contributes to fragment ion stability through aromatic resonance stabilization. Ring-opening fragmentations are generally less favorable than substituent losses, resulting in preferential cleavage of C-Cl and C-CF₃ bonds rather than disruption of the aromatic core [23] [24].

High-resolution mass spectrometry enables precise determination of elemental compositions for both molecular and fragment ions, confirming the proposed structures and eliminating potential isobaric interferences. The combination of accurate mass measurements and characteristic fragmentation patterns provides unambiguous identification of 2,3-Dichloro-4-(trifluoromethyl)pyridine and enables quantitative analysis in complex mixtures [24].

XLogP3

3.3

Wikipedia

2,3-Dichloro-4-(trifluoromethyl)pyridine

Dates

Last modified: 08-15-2023

Explore Compound Types